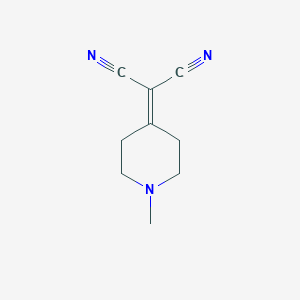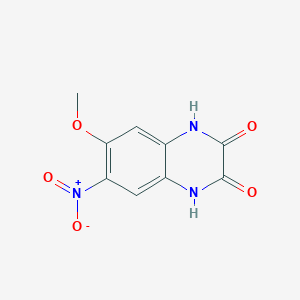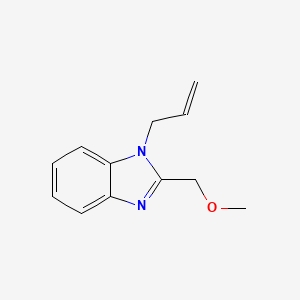
Propanedinitrile,2-(1-methyl-4-piperidinylidene)-
描述
Propanedinitrile,2-(1-methyl-4-piperidinylidene)- is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by its nitrile groups and a piperidinylidene moiety, which contribute to its chemical behavior and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile,2-(1-methyl-4-piperidinylidene)- typically involves the reaction of appropriate nitrile precursors with piperidine derivatives. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like Lewis acids to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperatures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of Propanedinitrile,2-(1-methyl-4-piperidinylidene)- may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored for temperature, pressure, and reaction time to maximize efficiency and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Propanedinitrile,2-(1-methyl-4-piperidinylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The nitrile groups and the piperidinylidene moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles involved.
科学研究应用
Propanedinitrile,2-(1-methyl-4-piperidinylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its effects on biological systems.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which Propanedinitrile,2-(1-methyl-4-piperidinylidene)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrile groups and the piperidinylidene moiety play crucial roles in binding to these targets and modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed effects.
相似化合物的比较
Similar Compounds
- Propanedinitrile,2-(1-methyl-4-piperidinylidene)-, hydrochloride
- Propanedinitrile,2-(1-methyl-4-piperidinylidene)-, hydrobromide
Uniqueness
Propanedinitrile,2-(1-methyl-4-piperidinylidene)- is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds
属性
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-4-2-8(3-5-12)9(6-10)7-11/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIBLKDWWLFHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C(C#N)C#N)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989337 | |
| Record name | (1-Methylpiperidin-4-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-39-7 | |
| Record name | NSC51129 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Methylpiperidin-4-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B3356882.png)




![Pyrido[1,2-a]benzimidazole-7-carbonitrile](/img/structure/B3356926.png)
![2-Aminofuro[3,2-b]pyridine-3-carboxamide](/img/structure/B3356927.png)

